molecular formula C13H24N2O B6286037 3-Cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one CAS No. 954276-13-2

3-Cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one

Cat. No.: B6286037
CAS No.: 954276-13-2
M. Wt: 224.34 g/mol
InChI Key: DPTZAJOIORDEAB-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol.

Chemical Reactions Analysis

3-Cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

3-Cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound may be explored for its therapeutic potential in various medical conditions.

    Industry: It can be used in the development of new materials and industrial processes

Mechanism of Action

The mechanism by which 3-Cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is believed to interact with certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

3-Cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one can be compared with other similar compounds, such as:

    3-Cyclopentyl-1-propyne: This compound has a similar cyclopentyl structure but differs in its functional groups.

    Other diazepan derivatives: These compounds share the diazepan ring structure but may have different substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

3-cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-13(7-6-12-4-1-2-5-12)15-10-3-8-14-9-11-15/h12,14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTZAJOIORDEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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